![molecular formula C18H20Cl2N4O3S B2663847 N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride CAS No. 1189857-14-4](/img/structure/B2663847.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . These are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroscopic techniques. For instance, the presence of four Ar-protons at δ7.36–7.99 ppm, two CH2- protons at δ 5.32 ppm and three CH3-protons at δ 2.67 ppm in the NMR spectra can confirm the presence of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined by various techniques. For instance, the appearance of four Ar-protons at δ7.36–7.99 ppm, two CH2- protons at δ 5.32 ppm and three CH3-protons at δ 2.67 ppm in the NMR spectra can confirm the presence of similar compounds .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The molecular structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death .
Antitubercular Agent
Recent research has highlighted the compound’s effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Its unique structure enables it to inhibit the growth of the bacteria, making it a promising candidate for developing new antitubercular drugs .
Anticancer Properties
The compound has been investigated for its potential anticancer properties. It has shown the ability to induce apoptosis (programmed cell death) in cancer cells, particularly in certain types of leukemia and breast cancer. This makes it a valuable candidate for further research in cancer therapy .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial for the survival of various pathogens. For example, it has shown inhibitory effects on enzymes involved in the metabolic pathways of bacteria and fungi, which could lead to the development of new antimicrobial therapies .
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. It can modulate the activity of inflammatory mediators, reducing inflammation in various models of inflammatory diseases. This makes it a potential candidate for treating conditions like arthritis and other inflammatory disorders .
Neuroprotective Effects
Studies have suggested that the compound may have neuroprotective effects, potentially offering protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and interact with neural pathways is a key factor in this application .
Antioxidant Activity
The compound has demonstrated antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This is particularly beneficial in preventing cellular damage and aging, as well as in the treatment of diseases where oxidative stress plays a significant role .
Antiviral Activity
Preliminary studies have shown that the compound may have antiviral properties, particularly against certain strains of viruses. Its mechanism of action involves inhibiting viral replication, which could be useful in developing new antiviral drugs .
Propriétés
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S.ClH/c1-12-11-14(26-21-12)17(24)23(6-5-22-7-9-25-10-8-22)18-20-16-13(19)3-2-4-15(16)27-18;/h2-4,11H,5-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUMORHEOVEWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

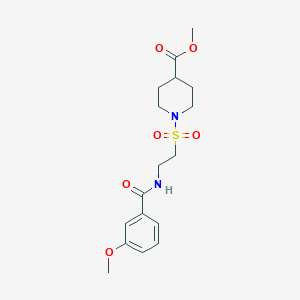
![(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2663766.png)
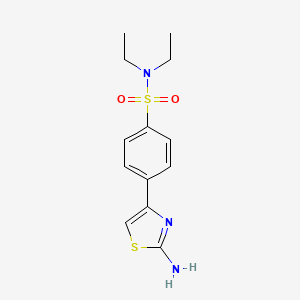
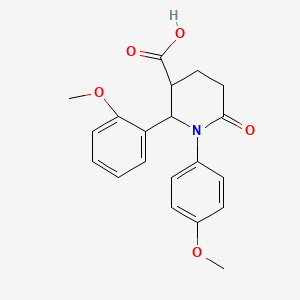
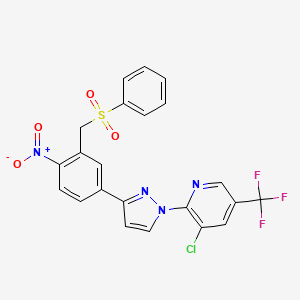
![methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate](/img/structure/B2663773.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-3-carboxamide](/img/structure/B2663774.png)
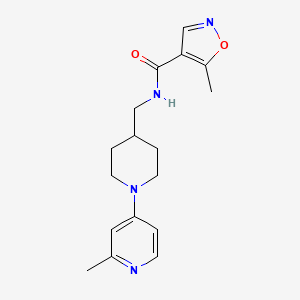
![2-[2-(1-Methylcyclopropyl)phenyl]ethanol](/img/structure/B2663777.png)
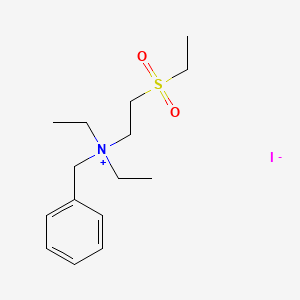
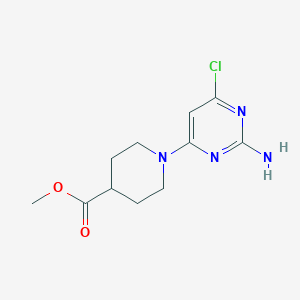
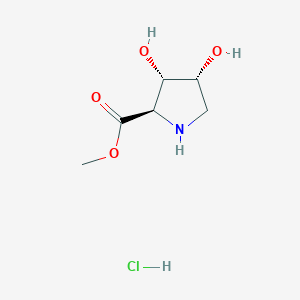
![N-(3-methyl-4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2663785.png)
![(Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2663786.png)